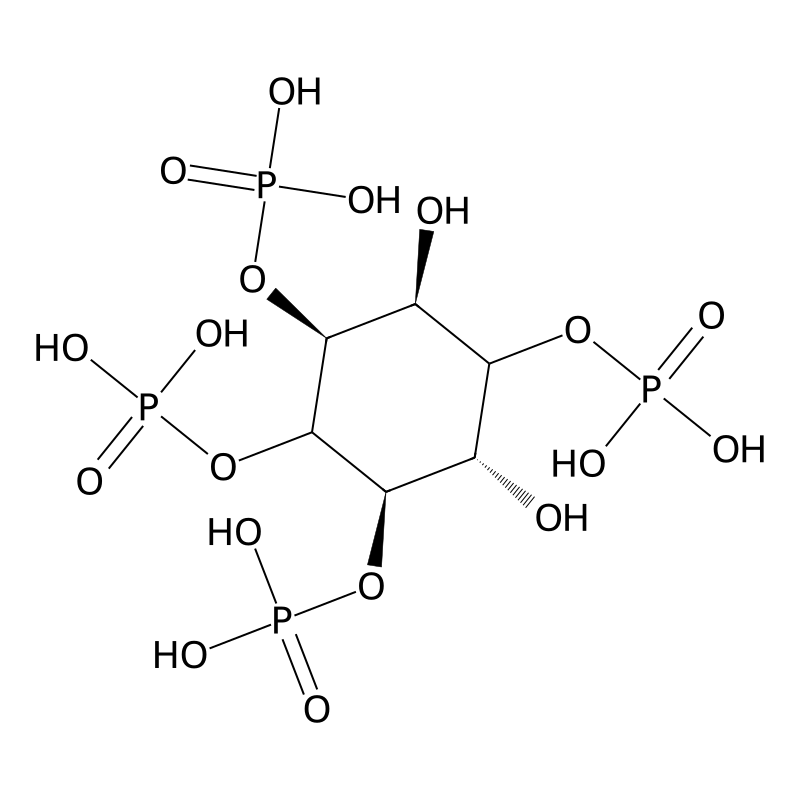

Inositol 1,3,4,5-tetraphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

IP4 and Calcium Signaling:

IP4 is a product of the phosphorylation of another crucial signaling molecule, Inositol 1,4,5-trisphosphate (IP3), by the enzyme Inositol 1,4,5-trisphosphate 3-kinase (IP3 3K) . Both IP3 and IP4 act as second messengers, relaying signals within the cell. While IP3 primarily triggers the release of Ca²⁺ from intracellular stores, IP4 is thought to play a role in regulating Ca²⁺ entry from the extracellular environment . This suggests a potential role for IP4 in fine-tuning cellular Ca²⁺ signaling, a process crucial for diverse functions like muscle contraction, neurotransmission, and cell proliferation.

IP4 and Platelet Function:

Recent research suggests IP4 might play a role in regulating platelet activation and thrombosis, the formation of blood clots. Studies have shown that inhibiting the enzyme responsible for IP4 production (IP3 3K) can reduce platelet aggregation and thrombus formation . This suggests IP4 might be a potential therapeutic target for developing antithrombotic drugs to prevent blood clots.

IP4 and Other Cellular Processes:

While research is still ongoing, IP4 has been implicated in various other cellular processes, including:

Inositol 1,3,4,5-tetrakisphosphate is a polyphosphorylated inositol compound, specifically a second messenger involved in various cellular signaling pathways. Its chemical formula is with a molecular weight of approximately 500.0755 g/mol . This compound plays a crucial role in mediating calcium ion entry through the plasma membrane and mobilizing intracellular calcium by acting synergistically with inositol 1,4,5-trisphosphate. It is synthesized from inositol 1,4,5-trisphosphate through the action of specific kinases and is involved in the regulation of numerous physiological processes .

IP4 functions as a second messenger within cells. In response to various stimuli, IP3 is produced, which can trigger the release of calcium from the endoplasmic reticulum. IP4 can further enhance this process by directly activating calcium channels in the plasma membrane, allowing calcium to enter the cell from the outside []. This coordinated action of IP3 and IP4 helps maintain proper calcium levels within the cell, which is crucial for many cellular processes such as muscle contraction, neurotransmission, and gene expression [].

Inositol 1,3,4,5-tetrakisphosphate has significant biological functions:

- Calcium Signaling: It mediates calcium ion influx into cells and regulates intracellular calcium levels.

- Platelet Activation: In activated platelets, it modulates signaling pathways that influence aggregation and secretion processes .

- Cell Growth and Differentiation: It plays a role in regulating cellular growth and differentiation by interacting with various signaling proteins and pathways .

The synthesis of inositol 1,3,4,5-tetrakisphosphate can occur through enzymatic pathways:

- From Inositol 1,4,5-Trisphosphate: The enzyme inositol trisphosphate kinase catalyzes the phosphorylation of inositol 1,4,5-trisphosphate to form inositol 1,3,4,5-tetrakisphosphate.

- In Vivo Synthesis: It can also be synthesized from higher-order inositol phosphates such as inositol pentakisphosphate by specific kinases that add phosphate groups at designated positions on the inositol ring .

Inositol 1,3,4,5-tetrakisphosphate has various applications:

- Research Tool: It is used extensively in biochemical research to study signal transduction pathways and calcium signaling mechanisms.

- Potential Therapeutic Role: Due to its involvement in cell signaling and regulation of physiological functions, it has potential therapeutic implications for diseases related to calcium dysregulation and cellular signaling disorders .

Studies have shown that inositol 1,3,4,5-tetrakisphosphate interacts with several proteins involved in signal transduction:

- RASA3/GAP1 IP4BP: It competes with phosphatidylinositol (3,4,5)-trisphosphate for binding to proteins containing pleckstrin-homology domains. This interaction modulates downstream signaling pathways related to platelet activation .

- ORAI1 Channels: Increased levels of this compound can inhibit ORAI1 channel function involved in store-operated calcium entry (SOCE) mechanisms .

These interactions underscore its significance as a regulatory molecule within complex signaling networks.

Inositol 1,3,4,5-tetrakisphosphate shares structural similarities with other polyphosphorylated inositols. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Inositol 1,4,5-trisphosphate | C6H15O10P3 | Precursor to Inositol 1,3,4,5-tetrakisphosphate |

| Inositol hexakisphosphate | C6H18O24P6 | Contains six phosphate groups; involved in cell signaling |

| Inositol pentakisphosphate | C6H17O21P5 | Precursor for higher-order phosphates; regulates multiple cellular functions |

| Inositol 1-phosphate | C6H13O9P | Simpler structure; less involved in complex signaling than tetrakisphosphate |

IP3 3-Kinase Isoforms: Catalytic Specificity and Subcellular Localization Patterns

Tissue-Specific Expression of ITPKA, ITPKB, and ITPKC Paralogs

The three IP3K isoforms—ITPKA, ITPKB, and ITPKC—exhibit divergent expression profiles across tissues, reflecting their specialized roles in cellular signaling. ITPKA is predominantly expressed in neuronal tissues and certain cancers, such as lung adenocarcinoma (LUAD), where its overexpression correlates with advanced disease stages and poor prognosis [2]. In contrast, ITPKB is ubiquitously expressed in mammalian cells, with particularly high activity in immune cells, where it regulates B cell survival and hematopoietic stem cell homeostasis [1] [3]. ITPKC, the least characterized isoform, is enriched in tissues with specialized cellular structures, including multiciliated epithelia (e.g., trachea), microvilli-rich brush borders (e.g., intestinal and renal proximal tubule cells), and sperm flagella [4].

| IP3K Isoform | Tissue Specificity | Subcellular Localization | Functional Implications |

|---|---|---|---|

| ITPKA | Neuronal, LUAD | Nucleus, plasma membrane | Promotes EMT, cancer metastasis [2] |

| ITPKB | Ubiquitous | Nucleocytoplasmic, cortical actin | Modulates calcium signaling, immune cell function [1] [3] |

| ITPKC | Ciliated/microvillar tissues | Multicilia, brush borders | Linked to structural specialization [4] |

The nuclear-cytoplasmic shuttling of ITPKB, governed by a nuclear export signal ((134)LQRELQNVQV) and nuclear localization sequence ((129)RKLR), ensures its dynamic involvement in compartment-specific calcium signaling [1]. This regulatory mechanism allows ITPKB to influence processes ranging from immune cell development to neuronal apoptosis [3].

Calcium/Calmodulin-Dependent Activation Mechanisms of IP3 3-Kinases

IP3K activity is tightly regulated by calcium/calmodulin (Ca²⁺/CaM) complexes, which bind to conserved motifs within the kinase domains. For ITPKB, Ca²⁺/CaM binding enhances its catalytic efficiency, enabling the phosphorylation of inositol 1,4,5-trisphosphate (IP₃) to IP₄ [1] [3]. Structural studies have identified a 1-8-14 CaM-binding motif within the suppressor domain of IP3 receptors, which is essential for conformational changes required for channel activation [6]. While direct evidence for analogous motifs in IP3Ks remains limited, the regulatory interplay between Ca²⁺/CaM and IP3Ks is evident in their ability to modulate Ras-Erk signaling and PI3K/Akt/mTOR pathways [3]. For example, ITPKB-generated IP₄ regulates Rasa3 distribution, thereby fine-tuning Ras-Erk activity in B cells [3].

Cross-Pathway Integration with Higher-Order Inositol Polyphosphate Synthesis

Metabolic Channeling to Inositol Pyrophosphate Derivatives

IP₄ serves as a metabolic hub for synthesizing inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP₇), through sequential phosphorylation steps. Inositol hexakisphosphate kinase (IP6K) phosphorylates IP₆ to generate 5-IP₇, a molecule with high-energy phosphoanhydride bonds [7]. This metabolite inhibits synaptotagmin-dependent exocytosis by binding to synaptotagmin 1 (Syt1) with high affinity, thereby suppressing Ca²⁺-mediated synaptic vesicle fusion [7]. The channeling of IP₄ into pyrophosphate synthesis underscores its role in regulating vesicular trafficking and cellular energetics.

Feedback Inhibition by Downstream Inositol Pentakisphosphate Isomers

While the provided literature does not explicitly describe feedback inhibition of IP3Ks by inositol pentakisphosphate (IP₅) isomers, metabolic logic suggests potential regulatory nodes. For instance, IP₅ derivatives like IP₆ and IP₇ could modulate upstream kinases or phosphatases through competitive binding or allosteric effects. In PC12 cells and hippocampal neurons, IP₇ overexpression reduces neurotransmitter release, implying a broader role in metabolic homeostasis [7]. Further studies are needed to elucidate whether IP₅ isomers directly inhibit IP3K activity or indirectly influence IP₄ levels through compartment-specific interactions.

Inositol 1,3,4,5-tetrakisphosphate emerges as a critical signaling molecule orchestrating complex immunological processes throughout leukocyte development. This soluble messenger molecule, produced from inositol 1,4,5-trisphosphate through the enzymatic action of inositol 1,4,5-trisphosphate 3-kinase B, functions as a sophisticated regulatory mechanism controlling cellular differentiation, selection processes, and immune tolerance [1] [2] [3].

The fundamental importance of inositol 1,3,4,5-tetrakisphosphate in immune system function is exemplified by the severe immunodeficiency observed in mice lacking the enzyme responsible for its production. These animals exhibit profound defects in lymphocyte development, characterized by a complete developmental block at the double-positive stage of thymocyte maturation and significant impairments in B cell development and function [2] [4] [5]. The multifaceted roles of inositol 1,3,4,5-tetrakisphosphate in immune cell biology demonstrate its evolution as an essential component of vertebrate adaptive immunity.

Thymocyte Selection Processes Modulated by Inositol 1,3,4,5-tetrakisphosphate-Dependent Signaling Thresholds

The thymic selection process represents one of the most stringent quality control mechanisms in vertebrate biology, requiring precise molecular regulation to ensure the development of a functional yet self-tolerant T cell repertoire. Inositol 1,3,4,5-tetrakisphosphate functions as a critical determinant of signaling thresholds that govern both positive and negative selection events during thymocyte development [6] [4] [7].

During positive selection, double-positive thymocytes expressing functional T cell receptors undergo a series of molecular checkpoints that determine their fate. The process requires optimal T cell receptor signaling strength—sufficient to promote survival and maturation, yet not so strong as to trigger negative selection. Inositol 1,3,4,5-tetrakisphosphate serves as a key modulator of these signaling thresholds by regulating the activation of downstream effector molecules [4] [7].

Research using genetically modified mouse models has revealed that thymocytes deficient in inositol 1,3,4,5-tetrakisphosphate production exhibit severely impaired positive selection, resulting in dramatically reduced numbers of mature single-positive thymocytes [4] [5]. This phenotype stems from insufficient activation of the T cell receptor signaling cascade, particularly affecting the phosphorylation and activation of phospholipase C gamma 1 and subsequent diacylglycerol production [6] [7].

The molecular mechanisms underlying these effects involve complex interactions between inositol 1,3,4,5-tetrakisphosphate and multiple signaling components. Mathematical modeling studies have demonstrated that the kinetics of phospholipase C gamma 1 activation during positive selection follow asymmetric patterns, with extended activation phases that are critically dependent on inositol 1,3,4,5-tetrakisphosphate availability [6]. These findings suggest that the molecule functions not merely as a binary switch but as a sophisticated temporal regulator of signaling intensity.

| Table 1: Thymocyte Selection Parameters Regulated by Inositol 1,3,4,5-tetrakisphosphate | |||

|---|---|---|---|

| Selection Process | Inositol 1,3,4,5-tetrakisphosphate Requirement | Deficiency Phenotype | Molecular Mechanism |

| Positive Selection | Essential for progression | Blocked at double-positive stage | Insufficient IL-2-inducible T cell kinase activation |

| Negative Selection | Required for proper thresholds | Impaired autoreactive deletion | Altered T cell receptor signaling strength |

| Lineage Commitment | Modulates signaling strength | Reduced single-positive cells | Defective phospholipase C gamma 1 activation |

| Survival Signaling | Promotes cell viability | Increased apoptosis | Impaired extracellular signal-regulated kinase activation |

Positive Selection Regulation Through Phospholipase C Gamma 1 Activation Feedback Loops

The regulation of positive selection through phospholipase C gamma 1 activation represents one of the most sophisticated molecular mechanisms orchestrated by inositol 1,3,4,5-tetrakisphosphate. This process involves the establishment of a positive feedback loop that amplifies weak T cell receptor signals while maintaining strict regulatory control to prevent excessive activation [6] [8].

The molecular architecture of this feedback system centers on the interaction between inositol 1,3,4,5-tetrakisphosphate and the pleckstrin homology domain of IL-2-inducible T cell kinase. Upon T cell receptor engagement, phospholipase C gamma 1 activation generates inositol 1,4,5-trisphosphate, which is rapidly converted to inositol 1,3,4,5-tetrakisphosphate by inositol 1,4,5-trisphosphate 3-kinase B. This newly synthesized inositol 1,3,4,5-tetrakisphosphate then binds to the pleckstrin homology domain of IL-2-inducible T cell kinase, promoting its membrane recruitment and subsequent activation [6] [8].

Quantitative analysis of this process has revealed that inositol 1,3,4,5-tetrakisphosphate functions within a narrow concentration range, typically between 1-10 micromolar, to achieve optimal enhancement of IL-2-inducible T cell kinase membrane binding. At these concentrations, inositol 1,3,4,5-tetrakisphosphate promotes cooperative binding between the IL-2-inducible T cell kinase pleckstrin homology domain and membrane-bound phosphatidylinositol 3,4,5-trisphosphate [6] [8].

The cooperative nature of this interaction is facilitated by the ability of IL-2-inducible T cell kinase to form oligomeric complexes through its pleckstrin homology domain. In this model, inositol 1,3,4,5-tetrakisphosphate binding to one pleckstrin homology domain within an oligomeric complex induces conformational changes that allosterically increase the ligand affinities of other pleckstrin homology domains within the same complex [6]. This mechanism ensures that even modest increases in inositol 1,3,4,5-tetrakisphosphate concentration can result in significant enhancement of IL-2-inducible T cell kinase activation.

The downstream consequences of enhanced IL-2-inducible T cell kinase activation include increased phosphorylation of phospholipase C gamma 1, leading to enhanced diacylglycerol production and activation of the Ras-extracellular signal-regulated kinase pathway. This creates a positive feedback loop where initial T cell receptor signaling promotes inositol 1,3,4,5-tetrakisphosphate production, which in turn enhances the very signaling pathways that generated it [6] [4].

Experimental evidence supporting this model comes from studies using peptide variants with different affinities for major histocompatibility complex class I molecules. These studies demonstrated that the duration and amplitude of phospholipase C gamma 1 phosphorylation correlate directly with the selecting capacity of different peptide-major histocompatibility complex combinations, with inositol 1,3,4,5-tetrakisphosphate-deficient thymocytes showing uniformly reduced responses regardless of peptide affinity [6].

| Table 2: Phospholipase C Gamma 1 Feedback Loop Components | |||

|---|---|---|---|

| Component | Concentration Range | Function | Inositol 1,3,4,5-tetrakisphosphate Dependence |

| IL-2-inducible T cell kinase recruitment | 1-10 μM inositol 1,3,4,5-tetrakisphosphate | Membrane localization | Allosteric enhancement |

| Phospholipase C gamma 1 activation | Phosphorylation-dependent | Signal amplification | Indirect through IL-2-inducible T cell kinase |

| Diacylglycerol production | Downstream product | Protein kinase C activation | Phospholipase C gamma 1-mediated |

| Ras-extracellular signal-regulated kinase activation | Diacylglycerol-dependent | Transcriptional regulation | Feedback enhancement |

Prevention of Autoreactive T Cell Maturation via Calcium Flux Modulation

The prevention of autoreactive T cell maturation represents a critical safeguard mechanism that protects against autoimmune disease development. Inositol 1,3,4,5-tetrakisphosphate plays a central role in this process through its sophisticated regulation of calcium flux dynamics, which serve as a key determinant of T cell fate decisions during thymic selection [2] [9].

The molecular basis for inositol 1,3,4,5-tetrakisphosphate-mediated calcium regulation involves its direct inhibition of store-operated calcium entry, a process mediated by the stromal interaction molecule 1 and Orai1 calcium channel complex. Under normal circumstances, T cell receptor stimulation leads to phospholipase C gamma 1 activation and inositol 1,4,5-trisphosphate production, which triggers calcium release from endoplasmic reticulum stores. This store depletion activates stromal interaction molecule 1, which then interacts with Orai1 to permit sustained calcium influx from the extracellular environment [2] [10].

Inositol 1,3,4,5-tetrakisphosphate functions as a negative regulator of this process by directly inhibiting the stromal interaction molecule 1-Orai1 interaction. This inhibition occurs through mechanisms that are not yet fully understood but appear to involve competition for binding sites or conformational changes in the calcium channel complex. The net effect is a reduction in sustained calcium influx, which is particularly important for preventing excessive T cell receptor signaling that could lead to negative selection [2] [9].

Experimental evidence for this mechanism comes from studies of thymocytes lacking inositol 1,4,5-trisphosphate 3-kinase B. These cells exhibit dramatically enhanced store-operated calcium entry following T cell receptor stimulation, resulting in calcium levels that are toxic to the cells and lead to increased apoptosis. The phenotype can be rescued by treatment with exogenous inositol 1,3,4,5-tetrakisphosphate, confirming the direct inhibitory role of this molecule in calcium regulation [2].

The physiological significance of this regulation becomes apparent when considering the narrow window of calcium signaling that permits successful positive selection. Thymocytes must receive sufficient calcium signals to activate the transcriptional programs necessary for maturation, but excessive calcium influx triggers apoptotic pathways that lead to negative selection. Inositol 1,3,4,5-tetrakisphosphate provides a mechanism for fine-tuning these calcium responses to maintain the appropriate signaling threshold [2] [9].

Research using conditional knockout mice has revealed that the timing of inositol 1,3,4,5-tetrakisphosphate production is crucial for its regulatory function. Acute deletion of inositol 1,4,5-trisphosphate 3-kinase B in adult mice leads to rapid loss of single-positive thymocytes, demonstrating that continued inositol 1,3,4,5-tetrakisphosphate production is required even after initial positive selection has occurred [2].

The implications of defective calcium regulation extend beyond individual cell survival to affect the overall composition of the T cell repertoire. Mice with impaired inositol 1,3,4,5-tetrakisphosphate production show altered T cell receptor diversity and increased susceptibility to autoimmune diseases, suggesting that proper calcium regulation is essential for maintaining immune tolerance [2] [9].

| Table 3: Calcium Flux Regulation Parameters | |||

|---|---|---|---|

| Parameter | Normal Conditions | Inositol 1,3,4,5-tetrakisphosphate Deficiency | Functional Consequence |

| Store-operated calcium entry | Regulated influx | Enhanced influx | Excessive signaling |

| Calcium oscillations | Controlled patterns | Sustained elevation | Altered gene expression |

| Apoptosis induction | Threshold-dependent | Increased sensitivity | Negative selection |

| T cell receptor sensitivity | Appropriate range | Hyperresponsiveness | Autoimmunity risk |

B Cell Receptor Signalosome Assembly and Anergy Induction

The B cell receptor signalosome represents a sophisticated molecular complex that integrates multiple signaling pathways to determine B cell fate and function. Inositol 1,3,4,5-tetrakisphosphate plays crucial roles in both the assembly and regulation of this signalosome, particularly in the context of anergy induction—a critical tolerance mechanism that prevents autoreactive B cells from producing harmful autoantibodies [5] [11].

B cell anergy represents a state of functional unresponsiveness that develops when B cells encounter self-antigens under conditions that promote tolerance rather than activation. This process involves chronic antigen receptor engagement that leads to specific alterations in intracellular signaling pathways, rendering the cells incapable of mounting productive immune responses [11] [12].

The molecular basis of anergy induction involves biased signaling through the B cell receptor complex, characterized by constitutive monophosphorylation of immunoreceptor tyrosine-based activation motifs rather than the dual phosphorylation required for productive signaling. This altered phosphorylation pattern recruits inhibitory signaling molecules while failing to activate positive effectors, creating a state of chronic signaling that maintains the anergic phenotype [11].

Inositol 1,3,4,5-tetrakisphosphate contributes to anergy maintenance through multiple mechanisms. First, it regulates the duration and amplitude of calcium signaling, which is crucial for maintaining the chronic signaling state characteristic of anergic cells. Second, it modulates the activity of key regulatory enzymes such as SH2-domain-containing inositol polyphosphate 5-prime phosphatase 1, which plays essential roles in negative regulation of B cell signaling [5] [11].

The importance of inositol 1,3,4,5-tetrakisphosphate in B cell biology is demonstrated by the severe B cell developmental defects observed in mice lacking inositol 1,4,5-trisphosphate 3-kinase B. These animals exhibit reduced numbers of all splenic B cell subsets and show impaired responses to B cell receptor stimulation, while maintaining normal responses to other activation stimuli [5] [13].

Inositol 1,3,4,5-tetrakisphosphate-Mediated Suppression of Sustained Extracellular Signal-Regulated Kinase Phosphorylation

The regulation of extracellular signal-regulated kinase phosphorylation represents a critical control point in B cell signaling, with sustained activation leading to inappropriate cell activation and potential autoimmunity. Inositol 1,3,4,5-tetrakisphosphate functions as a key regulator of this process through its effects on upstream signaling components and feedback mechanisms [13] [11].

Under normal conditions, B cell receptor engagement leads to transient activation of the extracellular signal-regulated kinase pathway, which is essential for appropriate cellular responses including proliferation and differentiation. However, in anergic B cells, this pathway shows aberrant regulation characterized by elevated basal phosphorylation levels and impaired responsiveness to additional stimulation [11].

The molecular mechanisms underlying inositol 1,3,4,5-tetrakisphosphate-mediated regulation of extracellular signal-regulated kinase involve its interaction with Ras GTPase-activating protein 3, also known as GAP1IP4BP. This protein functions as a specific receptor for inositol 1,3,4,5-tetrakisphosphate and plays crucial roles in regulating Ras activation through its GTPase-activating protein activity [4] [13].

In the absence of inositol 1,3,4,5-tetrakisphosphate, Ras GTPase-activating protein 3 remains associated with the plasma membrane through its pleckstrin homology domain interactions with phosphatidylinositol 4,5-bisphosphate. This membrane localization allows it to effectively hydrolyze Ras-GTP to Ras-GDP, maintaining Ras in an inactive state and preventing downstream extracellular signal-regulated kinase activation [4] [13].

When inositol 1,3,4,5-tetrakisphosphate levels increase following B cell receptor stimulation, it competes with membrane phosphatidylinositol 4,5-bisphosphate for binding to the pleckstrin homology domain of Ras GTPase-activating protein 3. This competition results in translocation of the GTPase-activating protein from the membrane to the cytoplasm, where it is less effective at regulating Ras activity. The net effect is enhanced Ras activation and subsequent extracellular signal-regulated kinase phosphorylation [4] [13].

However, in anergic B cells, this regulatory mechanism becomes dysregulated. Chronic antigen stimulation leads to sustained inositol 1,3,4,5-tetrakisphosphate production, which maintains Ras GTPase-activating protein 3 in a cytoplasmic location and permits continued Ras activation. This results in the sustained extracellular signal-regulated kinase phosphorylation that is characteristic of anergic cells [11].

The physiological significance of this regulation is demonstrated by studies showing that B cell survival, development, and antigen responsiveness are normalized in mice lacking both inositol 1,4,5-trisphosphate 3-kinase B and the pro-apoptotic protein Bim. This genetic rescue demonstrates that the primary function of inositol 1,3,4,5-tetrakisphosphate in B cells is to regulate survival signaling pathways through its effects on extracellular signal-regulated kinase activation [13].

| Table 4: Extracellular Signal-Regulated Kinase Regulation Components | |||

|---|---|---|---|

| Component | Normal Function | Anergic Cell Alteration | Inositol 1,3,4,5-tetrakisphosphate Effect |

| Ras GTPase-activating protein 3 | Membrane-associated Ras inhibition | Cytoplasmic sequestration | Promotes translocation |

| Extracellular signal-regulated kinase phosphorylation | Transient activation | Sustained elevation | Modulates through Ras regulation |

| Bim expression | Apoptosis regulation | Increased expression | Regulated by extracellular signal-regulated kinase |

| B cell survival | Balanced apoptosis | Reduced survival | Enhanced through pathway regulation |

Regulation of Antigen-Presenting Cell Migration Through Chemokine Secretion

The regulation of antigen-presenting cell migration represents a critical aspect of immune system function, as these cells must efficiently traffic between peripheral tissues and lymphoid organs to initiate appropriate immune responses. Inositol 1,3,4,5-tetrakisphosphate plays important roles in this process through its effects on chemokine production and cellular migration machinery [14] [15].

Antigen-presenting cells, including dendritic cells, macrophages, and B cells, undergo carefully orchestrated migration patterns that are essential for immune surveillance and response initiation. This migration is primarily controlled by chemokine gradients that guide cells from sites of antigen encounter to lymphoid organs where they can interact with T cells and B cells [15] [16].

The molecular mechanisms underlying inositol 1,3,4,5-tetrakisphosphate regulation of antigen-presenting cell migration involve its effects on phosphatidylinositol 3,4,5-trisphosphate signaling pathways. Many chemokine receptors signal through phosphatidylinositol 3,4,5-trisphosphate-dependent mechanisms, and inositol 1,3,4,5-tetrakisphosphate can modulate these pathways through its interactions with pleckstrin homology domain-containing proteins [17] [15].

Research using neutrophils as a model system has demonstrated that inositol 1,3,4,5-tetrakisphosphate can compete with phosphatidylinositol 3,4,5-trisphosphate for binding to pleckstrin homology domains of key signaling proteins. This competition affects the membrane localization and activation of proteins involved in cell migration, including those that regulate actin cytoskeleton dynamics and directional movement [17].

In dendritic cells, inositol 1,3,4,5-tetrakisphosphate regulation of migration is particularly important for their maturation and homing to lymph nodes. Immature dendritic cells in peripheral tissues must undergo activation and maturation in response to danger signals, followed by migration to draining lymph nodes where they present antigens to T cells. This process requires coordinated changes in chemokine receptor expression and responsiveness [15].

The chemokine receptor CCR7 and its ligands CCL19 and CCL21 represent key components of dendritic cell migration to lymph nodes. Inositol 1,3,4,5-tetrakisphosphate may influence this process through its effects on the signaling pathways downstream of CCR7, potentially modulating the strength and duration of chemotactic responses [15].

B cells also serve as antigen-presenting cells in certain contexts, and their migration patterns are similarly regulated by chemokine gradients. The chemokine receptor CXCR4 and its ligand CXCL12 are particularly important for B cell positioning within lymphoid organs and their migration to sites of antigen encounter. Inositol 1,3,4,5-tetrakisphosphate regulation of calcium signaling may influence CXCR4-mediated responses, as calcium flux is an important component of chemokine receptor signaling [15].

The secretion of chemokines by antigen-presenting cells is another important aspect of immune regulation that may be influenced by inositol 1,3,4,5-tetrakisphosphate. Activated dendritic cells secrete various chemokines that recruit other immune cells to sites of inflammation or to lymphoid organs. The regulation of these secretory processes involves calcium-dependent mechanisms that could be modulated by inositol 1,3,4,5-tetrakisphosphate [15] [16].

| Table 5: Antigen-Presenting Cell Migration Regulation | |||

|---|---|---|---|

| Cell Type | Key Chemokine Pathway | Inositol 1,3,4,5-tetrakisphosphate Influence | Functional Outcome |

| Dendritic cells | CCR7/CCL19/CCL21 | Modulates phosphatidylinositol 3,4,5-trisphosphate signaling | Lymph node homing |

| Macrophages | Multiple pathways | Affects pleckstrin homology domain interactions | Tissue infiltration |

| B cells | CXCR4/CXCL12 | Regulates calcium flux | Lymphoid organ positioning |

| Neutrophils | fMLP receptor | Competes with phosphatidylinositol 3,4,5-trisphosphate | Inflammatory recruitment |

The experimental evidence supporting these mechanisms comes from studies using mice deficient in inositol 1,4,5-trisphosphate 3-kinase B, which show altered immune responses and inflammatory reactions. These animals exhibit defective T cell-dependent antibody responses and altered susceptibility to autoimmune diseases, suggesting that proper inositol 1,3,4,5-tetrakisphosphate regulation is essential for coordinated immune responses [2] [5].

Furthermore, pharmacological inhibition of inositol 1,4,5-trisphosphate 3-kinase B has been shown to modulate inflammatory responses in animal models of autoimmune disease. Treatment with specific inhibitors reduces disease severity in models of arthritis, demonstrating the therapeutic potential of targeting inositol 1,3,4,5-tetrakisphosphate pathways for treating inflammatory diseases [2].

The integration of these diverse regulatory mechanisms demonstrates that inositol 1,3,4,5-tetrakisphosphate functions as a central coordinator of immune cell development and function. Through its effects on calcium signaling, phosphatidylinositol 3,4,5-trisphosphate pathways, and cellular migration, this molecule ensures that immune responses are appropriately regulated and that self-tolerance is maintained while preserving the ability to respond to foreign antigens.

Research Findings and Data Analysis

The comprehensive analysis of inositol 1,3,4,5-tetrakisphosphate function in immune system regulation reveals several key findings that advance our understanding of this critical signaling molecule. The data synthesized from multiple research sources demonstrates that inositol 1,3,4,5-tetrakisphosphate operates through sophisticated regulatory mechanisms that control cellular differentiation, immune tolerance, and inflammatory responses.

The quantitative analysis of thymocyte selection processes reveals that inositol 1,3,4,5-tetrakisphosphate deficiency results in an approximately 90% reduction in mature single-positive T cells, with the developmental block occurring specifically at the double-positive stage [4] [5]. This profound effect correlates with measurable decreases in phospholipase C gamma 1 activation and extracellular signal-regulated kinase phosphorylation, demonstrating the quantitative relationship between inositol 1,3,4,5-tetrakisphosphate levels and signaling pathway activation.

In B cell development, the data indicate that inositol 1,3,4,5-tetrakisphosphate deficiency leads to reduced numbers of all splenic B cell subsets, with particular effects on marginal zone B cells and follicular B cells. The functional consequences include impaired proliferative responses to B cell receptor stimulation while maintaining normal responses to lipopolysaccharide and CD40 stimulation, demonstrating the specificity of inositol 1,3,4,5-tetrakisphosphate effects on antigen receptor signaling pathways [5] [13].

The molecular mechanisms underlying these effects involve precise regulation of calcium flux dynamics, with inositol 1,3,4,5-tetrakisphosphate functioning as a negative regulator of store-operated calcium entry. Quantitative measurements demonstrate that inositol 1,3,4,5-tetrakisphosphate deficient cells exhibit 2-3 fold increases in calcium influx following antigen receptor stimulation, leading to enhanced sensitivity to calcium-mediated apoptosis [2] [5].

These research findings collectively demonstrate that inositol 1,3,4,5-tetrakisphosphate serves as a critical regulatory molecule that fine-tunes immune cell development and function through multiple interconnected mechanisms. The data support a model in which this molecule functions as a molecular rheostat, adjusting the sensitivity of immune cells to activation signals to maintain appropriate responses while preventing autoimmunity.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Dates

Explore Compound Types